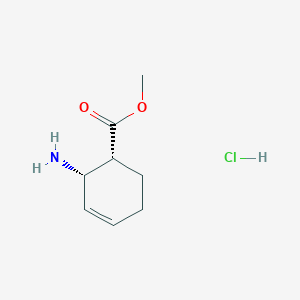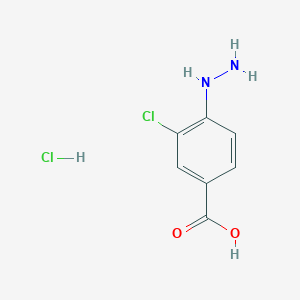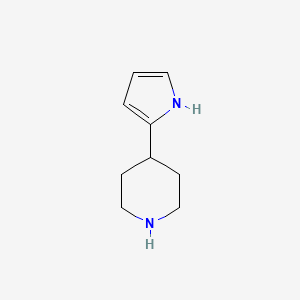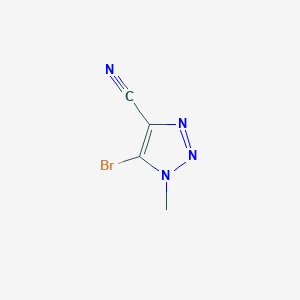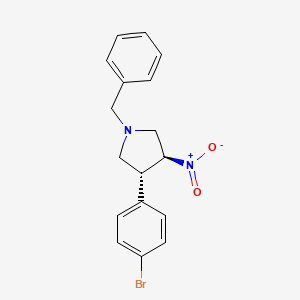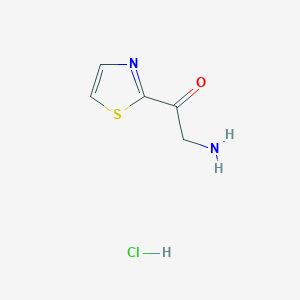![molecular formula C11H8N2O2 B6616743 Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 89607-58-9](/img/structure/B6616743.png)
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C11H8N2O2 It is characterized by the presence of a nitrile group and a phenyl ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Benzonitrile: Another aromatic nitrile with different substituents on the phenyl ring.
Cyanobenzene: A nitrile compound with a single nitrile group attached to a benzene ring.
Uniqueness
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and potential applications. These substituents can also affect the compound’s solubility, stability, and biological activity, making it distinct from other similar nitrile compounds.
Propriétés
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMUMYWPOMTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351256 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-58-9 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)

